2,6-Dinitro-2,6-dinitroso-1,3,5,7-adamantanetetracarboxylic acid
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Overview
Description
2,6-Dinitro-2,6-dinitroso-1,3,5,7-adamantanetetracarboxylic acid is a complex organic compound known for its unique structure and properties This compound features a highly symmetrical adamantane core, which is a diamondoid structure, substituted with nitro and nitroso groups, as well as carboxylic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-2,6-dinitroso-1,3,5,7-adamantanetetracarboxylic acid typically involves multi-step organic reactions. One common approach is the nitration of adamantane derivatives, followed by nitrosation and carboxylation reactions. The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid, as well as controlled temperatures to ensure selective substitution at the desired positions on the adamantane core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.
Chemical Reactions Analysis
Types of Reactions
2,6-Dinitro-2,6-dinitroso-1,3,5,7-adamantanetetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions with alcohols or amines, respectively.
Common Reagents and Conditions
- **Oxid
Properties
Molecular Formula |
C14H12N4O14 |
---|---|
Molecular Weight |
460.26 g/mol |
IUPAC Name |
2,6-dinitro-2,6-dinitrosoadamantane-1,3,5,7-tetracarboxylic acid |
InChI |
InChI=1S/C14H12N4O14/c19-5(20)9-1-10(6(21)22)3-12(8(25)26,13(9,15-27)17(29)30)4-11(2-9,7(23)24)14(10,16-28)18(31)32/h1-4H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI Key |
RPZWFYAHYBLJFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC3(CC(C2(N=O)[N+](=O)[O-])(CC1(C3(N=O)[N+](=O)[O-])C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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